Cas no 357166-29-1 (Pemetrexed disodium heptahydrate)

Pemetrexed disodium heptahydrate 化学的及び物理的性質
名前と識別子
-
- Pemetrexed disodium hepthydrate
- N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid disodium salt hydrate
- Pemetrexed
- Pemetrexed (sodium salt hydrate)
- Pemetrexed Disodium
- Pemetrexed Disodium heptahydrate
- PEMETREXED, DISODIUM SALT, HEPTAHYDRATE
- HSDB 7316
- LY 231,514
- N-(4-(2-(2-Amino-3,4-dihydro-4-oxo-7H-pyrrolo(2,3-d)pyrimdin-5-yl)ethyl)benzoyl)glutamic acid sodium salt hydrate
- N-(4-(2-(2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo(2,3-d)pyrimidin-5-yl)ethyl)benzoyl)-L-glutamic acid sodium salt hydrate
- UNII-04Q9AIZ7NO
- Alimta
- 9T47E4OM16
- Alimta (TN)
- disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate
- Pemetrexed sodium hydrate (JAN)
- QJVSMHJWAOSBMD-MYXYZBIASA-L
- Pemetrexed Disodium Salt Heptahydrate
- API0024628
- N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,
- CID 135564751
- N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid disodium salt hydrate
- PeMetrexed disodiuM 7-hydrate
- L-GlutaMic acid, N-[4-[2-(2-aMino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyriMidin-5-yl)ethyl]benzoyl]-, disodiuM salt, heptahydrate
- Pemetrexed for system suitability
- N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid disodium salt hepthydrate
- 7-dihydro-4-oxo-3H-pyrrolo[2
- PemetrexedDisodiumHeptahydrate
- UNII-9T47E4OM16
- Disodium N-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo(2,3-d)pyrimidin-5-yl)ethyl)benzoyl)-L-glutamate heptahydrate
- PEMETREXED DISODIUM HEPTAHYDRATE [EP MONOGRAPH]
- AC-15436
- disodium (2S)-2-{[4-(2-{2-amino-4-oxo-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)phenyl]formamido}pentanedioate heptahydrate
- 150399-23-8
- Q27132757
- L-GLUTAMIC ACID, N-(4-(2-(2-AMINO-4,7-DIHYDRO-4-OXO-1H-PYRROLO(2,3-D)PYRIMIDIN-5-YL)ETHYL)BENZOYL)-, DISODIUM SALT, HEPTAHYDRATE
- PEMETREXED DISODIUM HEPTAHYDRATE [WHO-DD]
- disodium N-{4-[2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-L-glutamate--water (1/7)
- PEMETREXED DISODIUM HEPTAHYDRATE (EP MONOGRAPH)
- Pemetrexed sodium hydrate
- AKOS016340523
- AKOS015961984
- DTXSID50189238
- PEMETREXED DISODIUM [MART.]
- MFCD09029394
- 357166-29-1
- Pemetrexed disodium?
- AC-23353
- disodium N-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo(2,3-d)pyrimidin-5-yl)ethyl)benzoyl)-L-glutamate--water (1/7)
- PEMETREXED DISODIUM (MART.)
- PEMETREXED SODIUM HYDRATE [JAN]
- KS-1185
- L-GLUTAMIC ACID, N-(4-(2-(2-AMINO-4,7-DIHYDRO-4-OXO-3H-PYRROLO(2,3-D)PYRIMIDIN-5-YL)ETHYL)BENZOYL)-, SODIUM SALT, HYDRATE (1:2:7)
- CHEBI:63723
- D06503
- DTXCID80111729
- EN300-20682973
- disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate
- Pemetrexed disodium heptahydrate
-
- MDL: MFCD09029394
- インチ: 1S/C20H21N5O6.2Na.7H2O/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;;;;;;;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;;7*1H2/q;2*+1;;;;;;;/p-2/t13-;;;;;;;;;/m0........./s1
- InChIKey: QJVSMHJWAOSBMD-MYXYZBIASA-L
- ほほえんだ: [Na+].[Na+].O=C1C2=C(N=C(N([H])[H])N1[H])N([H])C([H])=C2C([H])([H])C([H])([H])C1C([H])=C([H])C(C(N([H])[C@]([H])(C(=O)[O-])C([H])([H])C([H])([H])C(=O)[O-])=O)=C([H])C=1[H].O([H])[H].O([H])[H].O([H])[H].O([H])[H].O([H])[H].O([H])[H].O([H])[H]
計算された属性
- せいみつぶんしりょう: 597.187025g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 11
- 水素結合受容体数: 14
- 回転可能化学結合数: 7
- どういたいしつりょう: 597.187025g/mol
- 単一同位体質量: 597.187025g/mol
- 水素結合トポロジー分子極性表面積: 200Ų
- 重原子数: 40
- 複雑さ: 737
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 10
じっけんとくせい
- 色と性状: No data avaiable
- ゆうかいてん: No data available
- ふってん: No data available
- フラッシュポイント: No data available
- ようかいど: H2O: soluble30mg/mL, clear
- PSA: 222.62
- じょうきあつ: No data available
Pemetrexed disodium heptahydrate セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26
-
危険物標識:
- ちょぞうじょうけん:2-8°C
Pemetrexed disodium heptahydrate 税関データ
- 税関コード:29335990
Pemetrexed disodium heptahydrate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A209789-5g |
Sodium (S)-2-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate heptahydrate |
357166-29-1 | 98% | 5g |
$118.0 | 2025-02-19 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73424-10mg |
Pemetrexed (sodium salt hydrate) |
357166-29-1 | 98% | 10mg |
¥1284.00 | 2022-04-26 | |
TRC | P219550-100mg |
Pemetrexed Disodium Heptahydrate |
357166-29-1 | 100mg |
$735.00 | 2023-05-17 | ||
abcr | AB305624-1 g |
Pemetrexed disodium heptahydrate, 97%; . |
357166-29-1 | 97% | 1 g |
€98.30 | 2023-07-19 | |
FUJIFILM | 165-26261-10mg |
Pemetrexed Disodium Heptahydrate |
357166-29-1 | 10mg |
JPY 7300 | 2023-09-15 | ||
TRC | P219550-5mg |
Pemetrexed Disodium Heptahydrate |
357166-29-1 | 5mg |
$ 76.00 | 2023-09-06 | ||
Fluorochem | 050755-2g |
Pemetrexed, Disodium Salt, Heptahydrate |
357166-29-1 | 2g |
£179.00 | 2022-03-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1077735-5g |
Pemetrexed (disodium heptahydrate) |
357166-29-1 | 98+% | 5g |
¥635 | 2023-02-16 | |
eNovation Chemicals LLC | D783588-1g |
N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid disodium salt hydrate |
357166-29-1 | 97% | 1g |
$200 | 2024-06-05 | |
Key Organics Ltd | KS-1185-10MG |
Pemetrexed disodium heptahydrate |
357166-29-1 | >97% | 10mg |
£51.00 | 2025-02-08 |
Pemetrexed disodium heptahydrate 関連文献
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
Pemetrexed disodium heptahydrateに関する追加情報
Pemetrexed Disodium Heptahydrate (CAS No: 357166-29-1)
Pemetrexed disodium heptahydrate, a compound with the CAS number 357166-29-1, is a critical component in the field of oncology, particularly in the treatment of various cancers. This compound is widely recognized for its role as an antifolate agent, which targets specific enzymes involved in nucleotide synthesis, thereby inhibiting tumor growth and proliferation.
The chemical structure of Pemetrexed disodium heptahydrate consists of a pemetrexed molecule combined with two sodium ions and seven water molecules in its hydrated form. This structure is crucial for its stability and bioavailability when administered as a pharmaceutical agent. Recent studies have highlighted the importance of understanding the stereochemistry and crystalline properties of this compound to optimize its therapeutic efficacy.
One of the most significant advancements in the use of Pemetrexed disodium heptahydrate has been its combination therapy with other anticancer agents, such as cisplatin, to enhance treatment outcomes in patients with non-small cell lung cancer (NSCLC). Clinical trials have demonstrated improved progression-free survival rates and overall survival rates when this compound is used in combination regimens compared to monotherapy.
Moreover, Pemetrexed disodium heptahydrate has shown promise in the treatment of malignant pleural mesothelioma (MPM), a rare and aggressive form of cancer associated with asbestos exposure. Research indicates that this compound's ability to inhibit thymidylate synthase (TYMS) and dihydrofolate reductase (DHFR) enzymes plays a pivotal role in its antitumor activity.
The pharmacokinetics of Pemetrexed disodium heptahydrate have been extensively studied to determine optimal dosing regimens and administration routes. Studies suggest that intravenous administration leads to rapid absorption and distribution, with the drug primarily metabolized in the liver via glutathione-dependent conjugation pathways.
Recent research has also focused on identifying biomarkers that predict response to Pemetrexed disodium heptahydrate therapy, such as levels of TYMS and thymidine phosphorylase (TP). These biomarkers could potentially guide personalized treatment strategies, improving outcomes for patients with diverse genetic profiles.
In terms of safety profiles, Pemetrexed disodium heptahydrate is generally well-tolerated; however, common side effects include nausea, vomiting, and myelosuppression. Prophylactic measures, such as supplementation with folic acid and vitamin B12, are often recommended to mitigate adverse effects associated with antifolate therapy.
Looking ahead, ongoing clinical trials are exploring the potential of Pemetrexed disodium heptahydrate in combination with immunotherapeutic agents to enhance antitumor immunity. This approach aims to leverage both targeted chemotherapy and immune system modulation for more effective cancer treatment.
In conclusion, Pemetrexed disodium heptahydrate (CAS No: 357166-29-1) remains a cornerstone in oncology due to its unique mechanism of action and versatility in combination therapies. Continued research into its pharmacokinetics, biomarkers, and synergistic effects with other treatments will undoubtedly expand its therapeutic applications and improve patient outcomes worldwide.
357166-29-1 (Pemetrexed disodium heptahydrate) 関連製品
- 95693-76-8((2S)-2-{4-(2-{2-amino-4-oxo-1H,4H,5H,6H,7H,8H-pyrido2,3-dpyrimidin-6-yl}ethyl)phenylformamido}pentanedioic acid)
- 102153-04-8(L-Glutamic acid,N-[4-[1-[(2,4-diamino-1,7-dihydro-6-pteridinyl)methyl]propyl]benzoyl]-,(S)-)
- 106400-81-1(Lometrexol)
- 125402-92-8(L-Glutamic acid,N-[4-[4-(2-amino-1,4-dihydro-6-methyl-4-oxo-5-pyrimidinyl)butyl]benzoyl]-)
- 193281-05-9(LY 368962)
- 193281-00-4(LY-338979)
- 105589-83-1(L-Glutamic acid,N-[4-[1-[(2,4-diamino-1,5,6,7-tetrahydropyrido[2,3-d]pyrimidin-6-yl)methyl]propyl]benzoyl]-)
- 105580-33-4(L-Glutamic acid,N-[4-[1-[(2-amino-1,4,5,6,7,8-hexahydro-4-oxopyrido[2,3-d]pyrimidin-6-yl)methyl]propyl]benzoyl]-)
- 124656-55-9(L-Glutamic acid,N-[4-[4-(2,6-diamino-1,4-dihydro-4-oxo-5-pyrimidinyl)butyl]benzoyl]-)
- 152920-47-3(L-Glutamic acid,N-[4-[2-(2-amino-4,5,6,7-tetrahydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-,(R)- (9CI))
